Synthetic Accessibility via Halogen Exchange
6-Iodopyridin-2-amine can be prepared in 89% isolated yield from 6-bromopyridin-2-amine via a copper(I)-catalyzed halogen exchange (Finkelstein-type) reaction using sodium iodide and N,N′-dimethylethylenediamine in 1,4-dioxane at 110 °C over 6 hours under inert atmosphere [1]. This high-yielding transformation converts the less reactive bromo precursor into the iodo building block, which then serves as a superior substrate for subsequent palladium-catalyzed cross-couplings. In contrast, the reverse transformation (iodo → bromo) is not synthetically practical. The 89% yield, achieved from 519 mg of 2-amino-6-bromopyridine substrate, establishes 6-iodopyridin-2-amine as a synthetically accessible, high-value intermediate that not all halogenated 2-aminopyridine analogs can match [1].
| Evidence Dimension | Synthetic yield from halogenated 2-aminopyridine precursor |
|---|---|
| Target Compound Data | 89% isolated yield from 6-bromopyridin-2-amine (519 mg scale) using CuI (29 mg), NaI (899 mg), N,N′-dimethylethylenediamine (26 mg) in dioxane (5 mL), 110 °C, 6 h, inert atmosphere |
| Comparator Or Baseline | 6-Bromopyridin-2-amine (CAS 19798-81-3) is the starting material; the analogous reverse transformation (iodo → bromo) is not reported and is thermodynamically unfavorable |
| Quantified Difference | 89% isolated yield for iodo product; bromo analog serves as precursor, not as a comparable product in this route |
| Conditions | CuI-catalyzed halogen exchange (Finkelstein variant), N,N′-dimethylethylenediamine ligand, NaI, 1,4-dioxane, 110 °C, 6 h, inert atmosphere |
Why This Matters
The ability to generate the synthetically superior iodo building block in high yield from a commercially available bromo precursor provides a practical procurement strategy: purchase 6-bromopyridin-2-amine as a cost-effective feedstock and convert it to the iodo derivative on-demand for demanding coupling reactions.
- [1] MolAid. 6-Iodopyridin-2-amine, CAS 88511-25-5. Synthetic route: 2-amino-6-bromopyridine (519 mg), CuI (29 mg), NaI (899 mg), N,N′-dimethylethylenediamine (26 mg), 1,4-dioxane (5 mL), 110 °C, 6 h, inert atmosphere, 89% yield. https://www.molaid.com/MS_141152 View Source
